2-Phenylethynamine

Descripción general

Descripción

2-Phenylethynamine, also known as beta-phenylethylamine, is an organic compound that belongs to the class of phenethylamines. It is a naturally occurring monoamine alkaloid and a trace amine, which acts as a central nervous system stimulant in humans. This compound is found in various organisms, including animals, plants, fungi, and bacteria . It is known for its role in regulating monoamine neurotransmission by binding to trace amine-associated receptor 1 and inhibiting vesicular monoamine transporter 2 in monoamine neurons .

Métodos De Preparación

2-Phenylethynamine can be synthesized through several methods:

Reduction of Benzyl Cyanide: One of the earliest methods involves the reduction of benzyl cyanide with sodium in ethanol. This method was first reported in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University.

Hydrogenation over Raney Nickel Catalyst: Another method includes the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst.

Reduction of Beta-Nitrostyrene: This method involves the reduction of beta-nitrostyrene with lithium aluminum hydride.

Industrial Production: Industrially, this compound can be produced by the catalytic hydrogenation of phenylacetonitrile or by the reductive amination of phenylacetaldehyde.

Análisis De Reacciones Químicas

2-Phenylethynamine undergoes various chemical reactions:

Oxidation: It can be oxidized to form phenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 2-phenylethanol using reducing agents like lithium aluminum hydride.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.

Condensation: This compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.

Aplicaciones Científicas De Investigación

2-Phenylethynamine has a wide range of applications in scientific research:

Mecanismo De Acción

2-Phenylethynamine exerts its effects by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to the modulation of monoamine neurotransmission, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound’s stimulant effects are primarily due to its ability to increase the release of these neurotransmitters and inhibit their reuptake .

Comparación Con Compuestos Similares

2-Phenylethynamine is structurally similar to several other compounds:

Dopamine: A neurotransmitter with a hydroxyl group attached to the 3 and 4 positions of the benzene ring.

Norepinephrine: A neurotransmitter with an additional hydroxyl group on the ethylamine side chain.

Epinephrine: Similar to norepinephrine but with a methyl group attached to the nitrogen atom.

Amphetamines: Psychoactive compounds with a methyl group attached to the alpha carbon of the ethylamine side chain.

The uniqueness of this compound lies in its simple structure, which serves as a backbone for the synthesis of more complex and biologically active compounds .

Actividad Biológica

2-Phenylethynamine (PEA) is a monoamine alkaloid that has garnered attention for its diverse biological activities, particularly in the central nervous system (CNS). This article explores its mechanisms of action, therapeutic potentials, and interactions with various biological targets.

Overview of this compound

This compound is structurally related to phenethylamine and is known for its stimulant properties. It has been implicated in various physiological processes, including mood regulation and neuroprotection.

Interaction with Neurotransmitter Systems

PEA primarily influences neurotransmitter systems, particularly those involving dopamine, norepinephrine, and serotonin. It acts as a monoamine releasing agent , enhancing the release of these neurotransmitters, which are critical for mood and cognitive functions .

Modulation of Microtubule Dynamics

Recent studies have highlighted PEA's role in stabilizing microtubules. Microtubules are essential for neuronal structure and function, influencing synaptic plasticity and intracellular transport. PEA has been shown to stabilize microtubules in a concentration-dependent manner, suggesting potential implications for neuroprotection and the treatment of neurodegenerative diseases .

Antidepressant Effects

PEA has demonstrated significant antidepressant-like effects in animal models. A study involving corticosterone-induced depression in mice showed that PEA treatment restored dendritic spine formation and improved behavioral outcomes. This effect was mediated through the modulation of the BDNF/TrkB/CREB signaling pathway , critical for neuronal health and plasticity .

Inhibition of Respiration in Yeast

Research also indicates that PEA can induce oxidative stress by metabolizing into hydroxyl radicals. This property was observed in yeast models, where PEA inhibited respiration, suggesting a dual role in cellular metabolism and stress response .

Case Studies

-

Corticosterone-Induced Depression Model :

- Objective : To evaluate the antidepressant effects of PEA.

- Method : Mice were administered corticosterone to induce depression-like symptoms followed by PEA treatment.

- Results : PEA significantly ameliorated behavioral changes and restored biochemical markers associated with depression (BDNF levels) .

-

Microtubule Polymerization Assay :

- Objective : To assess the impact of PEA on microtubule dynamics.

- Method : In vitro assays were conducted to measure tubulin polymerization rates in the presence of PEA.

- Results : PEA exhibited a concentration-dependent stabilization effect on microtubules, indicating potential therapeutic benefits in neurodegenerative conditions .

Research Findings Summary

Propiedades

IUPAC Name |

2-phenylethynamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCLFEMMPGBNOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

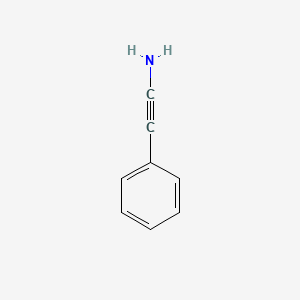

C1=CC=C(C=C1)C#CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491998 | |

| Record name | Phenylethyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85739-51-1 | |

| Record name | Phenylethyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.